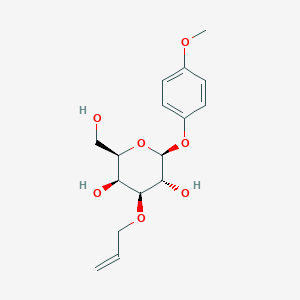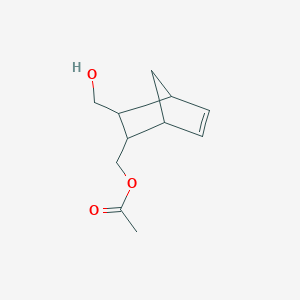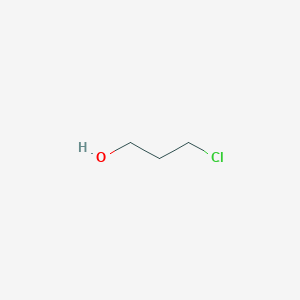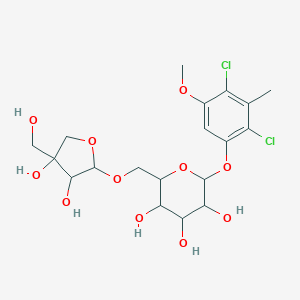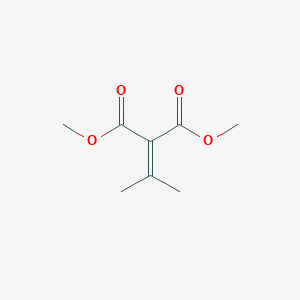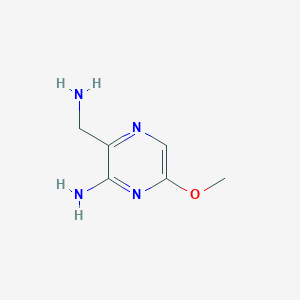
3-(Aminomethyl)-6-methoxypyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-6-methoxypyrazin-2-amine (AMPA) is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine is not fully understood. However, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria by disrupting their DNA replication process. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. However, one of the limitations of using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(Aminomethyl)-6-methoxypyrazin-2-amine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 3-(Aminomethyl)-6-methoxypyrazin-2-amine's antimicrobial and antitumor activity through structural modifications. In addition, further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-6-methoxypyrazin-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative that has been extensively studied for its potential use in pharmaceuticals. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. While there are advantages and limitations to using 3-(Aminomethyl)-6-methoxypyrazin-2-amine in lab experiments, further research is needed to fully understand its potential applications and optimize its activity.
Synthesemethoden
3-(Aminomethyl)-6-methoxypyrazin-2-amine can be synthesized using a variety of methods, including the reaction between 3-bromo-6-methoxypyrazine-2-carboxylic acid and methylamine. Other methods include the reaction between 3,6-dichloropyrazine-2-carboxylic acid and methylamine or the reaction between 3-chloro-6-methoxypyrazine-2-carboxylic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-6-methoxypyrazin-2-amine has been studied extensively for its potential use in pharmaceuticals. It has been found to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer.
Eigenschaften
CAS-Nummer |
135290-19-6 |
|---|---|
Produktname |
3-(Aminomethyl)-6-methoxypyrazin-2-amine |
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-(aminomethyl)-6-methoxypyrazin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10) |
InChI-Schlüssel |
QGGHWLTVBJLJPQ-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)N)CN |
Kanonische SMILES |
COC1=CN=C(C(=N1)N)CN |
Synonyme |
Pyrazinemethanamine, 3-amino-5-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
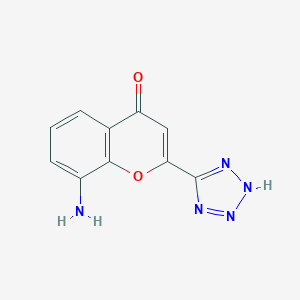
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
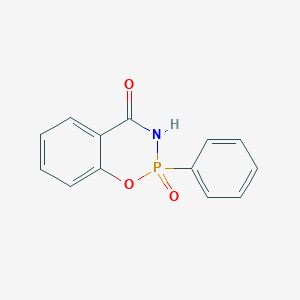
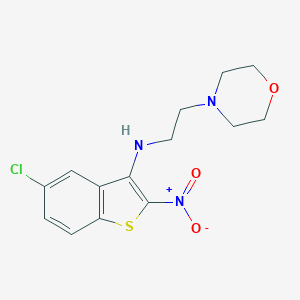
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
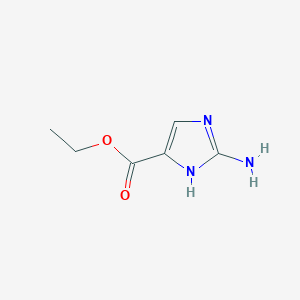
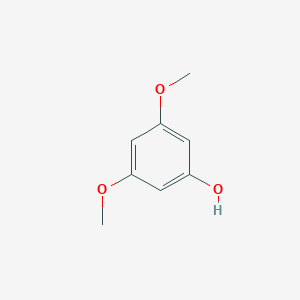
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
